N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide
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Description
N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide, also known as FMBTA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMBTA is a benzothiazole derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Applications
The compound has been studied for its potential antinociceptive and anti-inflammatory properties. Research involving thiazolopyrimidine derivatives, which share structural similarities, demonstrated significant antinociceptive and anti-inflammatory activities. These studies suggest a promising avenue for the development of novel therapeutic agents targeting pain and inflammation, highlighting the compound's relevance in pharmacological research (Selvam et al., 2012).
Antimicrobial and Antimalarial Activity
A novel synthesis approach involving benzothiazole-substituted β-lactam hybrids indicated moderate antimicrobial activities against a range of bacterial strains and showcased potential antimalarial properties. The structural features of these compounds, including the benzothiazole unit, contribute to their biological activities, suggesting that similar structures could possess valuable antimicrobial and antimalarial effects (Alborz et al., 2018).
Catalysis and Synthetic Applications
The furan-2-yl and benzo[d]thiazol-2-yl moieties are pivotal in catalytic processes, as demonstrated in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. These compounds were synthesized via a tandem aza-Piancatelli rearrangement/Michael reaction, showcasing the utility of such structures in facilitating chemical transformations (Reddy et al., 2012).
Corrosion Inhibition
The compound's framework has been implicated in corrosion inhibition studies, where related amino acid compounds demonstrated efficacy in protecting N80 steel in acidic environments. This suggests potential applications in industrial settings, where corrosion resistance is critical (Yadav et al., 2015).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-27-17-10-5-11-18-20(17)22-21(28-18)23(13-16-9-6-12-25-16)19(24)14-26-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIUWEUAYLGOEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N(CC3=CC=CO3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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